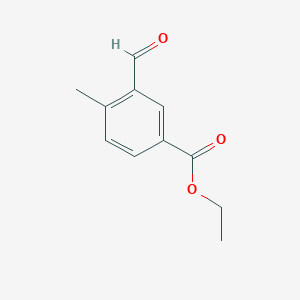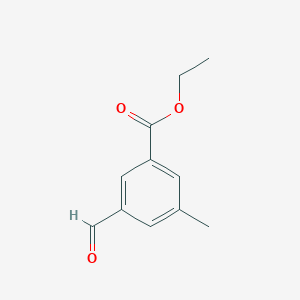
methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate
概要
説明
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate is a stereochemically defined organic compound. The compound belongs to the class of pyrrolidine derivatives and is noted for its chiral centers, leading to the existence of specific enantiomers. The presence of these chiral centers is critical as it significantly influences the biological activity and reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate typically involves enantioselective processes to ensure the correct stereochemistry. One common route involves the reaction of phenylacetic acid derivatives with suitable chiral amine catalysts. This reaction proceeds through a cyclization process to form the pyrrolidine ring structure.
For example, starting from a chiral auxiliary, the compound can be synthesized via a condensation reaction with phenylacetic acid, followed by cyclization. The reaction conditions often require specific temperature controls, typically under mild to moderate heat, and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial context, the synthesis of this compound can be scaled up using continuous flow chemistry techniques to maintain the stereochemistry and enhance yield. The use of automated systems allows for precise control over reaction conditions, reducing human error and increasing the efficiency of the process.
化学反応の分析
Types of Reactions It Undergoes
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate participates in various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or sodium hypochlorite, to form more oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, the ketone group can be reduced to corresponding alcohols.
Substitution: : The compound is also reactive towards nucleophilic substitution reactions, especially at the carbonyl carbon, where nucleophiles can replace substituent groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, sodium hypochlorite
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Ammonia, amines, alkoxides
Major Products Formed
From these reactions, a variety of derivatives can be synthesized:
Oxidation leads to carboxylic acids or other oxidized forms.
Reduction typically yields alcohol derivatives.
Substitution reactions produce a range of substituted pyrrolidine compounds.
科学的研究の応用
Methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate has several research applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex chiral molecules.
Biology: : Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: : Research focuses on its potential as a pharmacophore in drug development, particularly for neurological conditions due to its structural similarity to neurotransmitters.
Industry: : Utilized in the development of materials with specific chiral properties, useful in various manufacturing processes.
作用機序
The mechanism by which methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and altering their activity. Its chiral centers enable it to fit into specific binding sites, influencing pathways involved in neurotransmission, signal transduction, and other cellular processes.
類似化合物との比較
Compared to other pyrrolidine derivatives, methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate stands out due to its specific stereochemistry, which imparts unique biological properties. Similar compounds include:
Methyl (3S,4R)-2-oxo-4-phenylpyrrolidine-3-carboxylate: : The enantiomer of our compound, exhibiting different biological activities.
4-Phenylpyrrolidine-3-carboxylate derivatives: : Variants with different substituents, affecting their chemical reactivity and biological interactions.
This detailed overview underscores the compound's synthetic versatility, reactivity, and significant role in various research fields. It's amazing how the precise arrangement of atoms and the configuration of chiral centers can create such diverse and significant properties.
特性
IUPAC Name |
methyl (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-9(7-13-11(10)14)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,13,14)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVGHABCKLTFML-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl 4-[2-cyano-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B8051346.png)

![3-{4-[(tert-butoxy)carbonyl]phenyl}propanoic acid](/img/structure/B8051352.png)
![tert-Butyl 5'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B8051353.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B8051357.png)

![1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B8051376.png)

